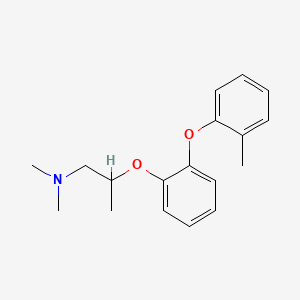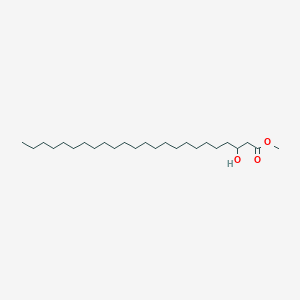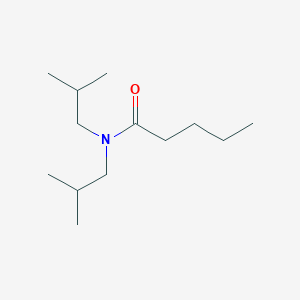
N,N-bis(2-methylpropyl)pentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-bis(2-methylpropyl)pentanamide is an organic compound belonging to the class of amides It is characterized by the presence of two 2-methylpropyl groups attached to the nitrogen atom of the pentanamide structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(2-methylpropyl)pentanamide typically involves the reaction of pentanoyl chloride with diisobutylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and under an inert atmosphere to prevent any side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as distillation or recrystallization.
化学反応の分析
Types of Reactions
N,N-bis(2-methylpropyl)pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or other derivatives.
科学的研究の応用
N,N-bis(2-methylpropyl)pentanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N,N-bis(2-methylpropyl)pentanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
N,N-dimethylpentanamide: Similar structure but with two methyl groups instead of 2-methylpropyl groups.
N,N-diethylpentanamide: Contains two ethyl groups instead of 2-methylpropyl groups.
N,N-dipropylpentanamide: Contains two propyl groups instead of 2-methylpropyl groups.
Uniqueness
N,N-bis(2-methylpropyl)pentanamide is unique due to the presence of bulky 2-methylpropyl groups, which can influence its chemical reactivity and interactions with other molecules. This structural feature can lead to distinct properties and applications compared to other similar compounds.
特性
CAS番号 |
24928-48-1 |
|---|---|
分子式 |
C13H27NO |
分子量 |
213.36 g/mol |
IUPAC名 |
N,N-bis(2-methylpropyl)pentanamide |
InChI |
InChI=1S/C13H27NO/c1-6-7-8-13(15)14(9-11(2)3)10-12(4)5/h11-12H,6-10H2,1-5H3 |
InChIキー |
ZWUSDEDZZMACBK-UHFFFAOYSA-N |
正規SMILES |
CCCCC(=O)N(CC(C)C)CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


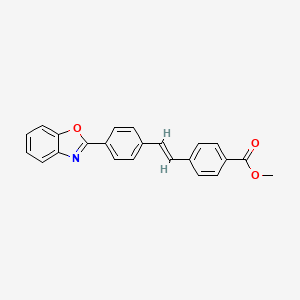
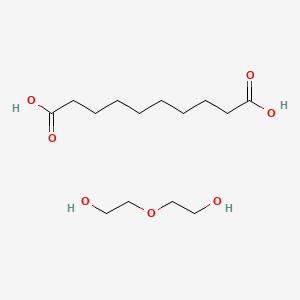
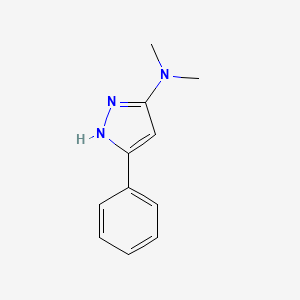

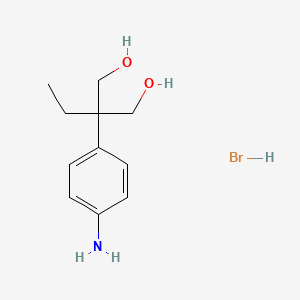


![[(Propane-1-sulfinyl)methyl]benzene](/img/structure/B14689371.png)
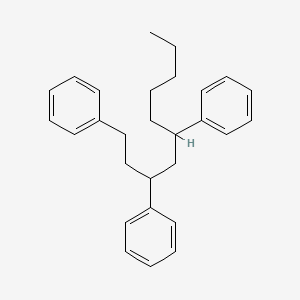
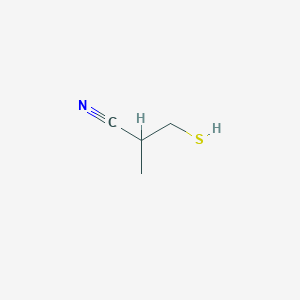
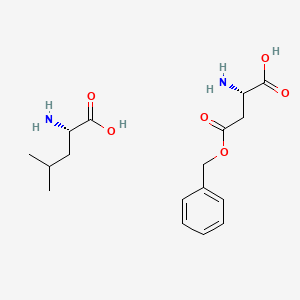
![4-Tert-butylphenol;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-methylphenol](/img/structure/B14689404.png)
